1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-22(19,20)8-2-3-9-10(5-8)21-13(14-9)15-6-7(12(17)18)4-11(15)16/h2-3,5,7H,4,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSSZPWKYMJWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in pharmacology due to its unique structural features. The compound incorporates a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the methylsulfonyl group enhances its solubility and reactivity, while the pyrrolidine ring contributes to its biological activity.
Biological Activity Overview
1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid exhibits various biological activities, particularly:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial effects against Gram-positive bacteria and fungi. For instance, derivatives of 5-oxopyrrolidine have shown promising activity against multidrug-resistant strains of Staphylococcus aureus and Candida auris .
- Anticancer Properties : Compounds containing the benzothiazole moiety have been reported to exhibit anticancer activity in various cancer cell lines. The structure-dependent properties of these compounds make them attractive candidates for further development in cancer therapy .
The mechanisms through which 1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid exerts its biological effects are not fully elucidated but may include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The presence of the benzothiazole core may allow for interactions with DNA or RNA synthesis pathways.
- Induction of Apoptosis : Some derivatives have been found to induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of 5-oxopyrrolidine showed significant antimicrobial activity against resistant strains of bacteria, including vancomycin-intermediate S. aureus . The Minimum Inhibitory Concentration (MIC) values were notably lower than those observed for traditional antibiotics.
- Anticancer Activity Assessment : In vitro studies on human lung cancer cell lines (A549) revealed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics . This suggests that modifications to the pyrrolidine structure can enhance anticancer efficacy.
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | Benzothiazole core with methylsulfonyl group | Antimicrobial, Anticancer |
| 5-Fluorobenzimidazole derivative | Benzimidazole core | Anticancer |
| Hydrazone derivative | Contains thienyl fragment | Antimicrobial |
Comparación Con Compuestos Similares
Key Implications :
- The carboxylic acid group offers opportunities for salt formation or covalent interactions, unlike ester or amide derivatives.
Pyrrolidine Ring Modifications
The 5-oxopyrrolidine scaffold is shared with several antioxidant-active derivatives. Notable examples include:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(1,3,4-oxadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives : These exhibit DPPH radical scavenging activities up to 1.5× ascorbic acid due to electron-deficient oxadiazole rings .
- 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : The chloro and methoxy substituents on the aryl group modulate lipophilicity and redox activity .
Structural-Activity Relationships (SAR) :
The absence of a heterocyclic substituent on the pyrrolidine ring in the target compound may reduce antioxidant efficacy compared to oxadiazole or triazole derivatives. However, the benzothiazole-sulfonyl group could confer unique biological roles, such as kinase inhibition or anti-inflammatory activity.
Physicochemical Properties
- Solubility : The carboxylic acid and sulfonyl groups likely improve aqueous solubility over ester derivatives (e.g., methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate) .
Métodos De Preparación
Synthesis of 6-(Methylsulfonyl)-1,3-benzothiazole Intermediate
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or aldehydes. The methylsulfonyl group at the 6-position is introduced either by direct sulfonylation or via oxidation of a methylthio substituent.
- Method Example: Starting from 6-methylthio-1,3-benzothiazole, oxidation with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide converts the methylthio group to the methylsulfonyl group efficiently.
- Reaction Conditions: Typically performed in an organic solvent such as dichloromethane or acetonitrile at ambient or slightly elevated temperatures.
Formation of the Pyrrolidine-3-carboxylic Acid Moiety
The 5-oxopyrrolidine-3-carboxylic acid fragment is often prepared from suitably substituted pyrrolidine precursors:
- Approach: Starting from pyrrolidine derivatives bearing protected carboxyl groups, oxidation at the 5-position introduces the ketone functionality.
- Alternative: Direct functionalization of pyrrolidine-3-carboxylic acid derivatives to introduce the 5-oxo group by selective oxidation.
Coupling of Benzothiazole and Pyrrolidine Fragments
The key step involves coupling the benzothiazole intermediate to the pyrrolidine ring at the nitrogen position:
- Coupling Reaction: N-alkylation or amide bond formation strategies are employed.
- Typical Reagents: Halogenated benzothiazole derivatives (e.g., halopyrazolylthiazoles) react with pyrrolidine derivatives under basic conditions or via palladium-catalyzed cross-coupling.
- Catalysts and Solvents: Palladium catalysts with organoboron reagents in solvents such as ethanol or DMF are common, yielding high purity products after crystallization.
Purification and Crystallization
- The final compound is purified by crystallization from alcohols (e.g., ethanol) to achieve purity levels exceeding 98%.
- The crystallization step is crucial to remove impurities and obtain the compound in a form suitable for biological testing or further chemical modification.
Data Table: Summary of Preparation Steps and Conditions
| Step | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Benzothiazole synthesis | 2-Aminothiophenol derivatives | Cyclization with carboxylic acid derivatives | Formation of 1,3-benzothiazole core |
| 2. Methylsulfonyl group introduction | 6-Methylthio-1,3-benzothiazole | Oxidation with m-CPBA or H2O2 in organic solvent | Conversion to 6-(methylsulfonyl)-1,3-benzothiazole |
| 3. Pyrrolidine-3-carboxylic acid preparation | Pyrrolidine derivatives with protected carboxyl | Selective oxidation at C-5 position | Formation of 5-oxopyrrolidine-3-carboxylic acid |
| 4. Coupling reaction | Halogenated benzothiazole + pyrrolidine derivative | Pd-catalyzed cross-coupling or N-alkylation | Formation of target compound |
| 5. Purification | Crude product | Crystallization from ethanol or suitable alcohol | >98% purity compound |
Research Findings and Improvements
- Recent patent disclosures have reported improved synthetic methods that increase overall yields significantly. For instance, methods described in WO2020243582A1 demonstrate yields exceeding 30%, a substantial improvement over previous yields of approximately 2.5% for similar heterocyclic compounds.
- The use of halopyrazolylthiazole intermediates and organoboron coupling reagents under mild conditions has enhanced the efficiency and scalability of the synthesis.
- Crystallization techniques from alcohol solvents ensure high purity and facilitate downstream applications in pharmaceutical development.
Q & A
Q. Example Protocol :
Synthesize 6-methylsulfonyl-1,3-benzothiazole-2-amine via cyclization and oxidation.
Prepare 5-oxopyrrolidine-3-carboxylic acid ethyl ester via nitroarene reduction.
Couple using Pd catalysis (80°C, 12h, 70% yield).
Advanced: How can conflicting yields in Pd-mediated coupling steps be resolved?
Answer:
Discrepancies in coupling efficiency (e.g., 50–85% yields in literature) arise from:
- Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve sterically hindered couplings but risk side reactions .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates but may deactivate catalysts—balance with toluene co-solvents .
- Protecting Groups : Temporarily protect the pyrrolidine carboxylic acid as an ethyl ester to prevent Pd coordination interference .
Q. Validation Method :
- Monitor reaction progress via LC-MS at 2h intervals.
- Compare TLC (silica, EtOAc/hexane 3:1) to isolate optimal conditions.
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR :
- IR : Strong bands at 1680 cm⁻¹ (pyrrolidone C=O) and 1320/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretching) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. for C₁₃H₁₃N₂O₅S₂: 357.0321) .
Advanced: How does the methylsulfonyl group modulate biological activity?
Answer:
The -SO₂CH₃ group enhances:
- Electron-Withdrawing Effects : Stabilizes benzothiazole π-system, improving DNA intercalation (observed in thiazolidinone antitumor analogs) .
- Solubility : Polar sulfone group increases aqueous solubility (logP reduction by ~0.5 units vs. methylthio analogs) .
- Target Binding : Molecular docking shows sulfone oxygen H-bonding with kinase active sites (e.g., mTOR inhibition in pyrazole derivatives) .
Q. Testing Strategy :
- Compare IC₅₀ values of methylsulfonyl vs. methylthio analogs in enzyme assays.
- Perform MD simulations to assess binding stability.
Basic: What safety precautions are critical during synthesis?
Answer:
- Ventilation : Use fume hoods for Pd catalyst handling (respiratory hazard) .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks) .
- Waste Disposal : Quench Pd residues with aqueous EDTA before disposal .
Advanced: How to address low reproducibility in cyclization steps?
Answer:
Inconsistent yields (e.g., 40–75%) may stem from:
Q. Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low conversion | Increase reaction time (18h) |
| Side products | Add 2% H₂O to DMF to suppress aldol byproducts |
| Catalyst precipitation | Use 1:1 DMF/toluene solvent mix |
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in PC-3 prostate cancer cells) .
- Enzyme Inhibition : Fluorescence-based kinase assays (mTOR, p70S6K) .
Q. Key Finding :
- Methylsulfonyl substitution improves target binding (ΔG = -9.2 kcal/mol vs. -7.8 for H analog).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
